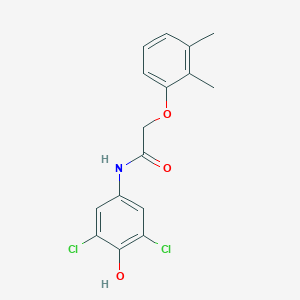

N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide, also known as BDE-47, is a synthetic chemical compound that belongs to the group of polybrominated diphenyl ethers (PBDEs). PBDEs are a class of flame retardants that have been widely used in various industrial and consumer products, including electronics, textiles, and furniture. PBDEs have been detected in the environment and in human tissues, and their potential health effects have raised concerns among scientists and policymakers.

作用机制

The mechanism of action of N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide is not fully understood, but it is believed to involve the disruption of various cellular and molecular pathways. N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide has been shown to interact with various receptors, such as the aryl hydrocarbon receptor (AhR), the estrogen receptor (ER), and the thyroid hormone receptor (TR), and to modulate their signaling pathways. N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide has also been shown to induce oxidative stress, inflammation, and apoptosis in cells.

Biochemical and Physiological Effects:

N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide has been shown to have various biochemical and physiological effects on different organisms. In humans, N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide has been associated with adverse health outcomes, such as decreased thyroid hormone levels, impaired cognitive function, and increased risk of certain cancers. In animals, N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide has been shown to cause developmental and reproductive toxicity, neurotoxicity, and endocrine disruption.

实验室实验的优点和局限性

N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide has several advantages for use in laboratory experiments. It is a well-characterized compound that is commercially available and relatively inexpensive. N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide has also been shown to have reproducible toxic effects across different studies and organisms. However, N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide also has some limitations for use in laboratory experiments. It is a synthetic compound that may not fully represent the complexity of PBDE mixtures found in the environment. N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide also has a relatively low solubility in water, which may limit its bioavailability in aquatic organisms.

未来方向

There are several future directions for research on N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide and PBDEs. One direction is to investigate the mechanisms of action of PBDEs and their interactions with various receptors and signaling pathways. Another direction is to study the environmental fate and transport of PBDEs and their bioaccumulation in organisms. Additionally, there is a need for further research on the health effects of PBDEs in humans and animals, particularly in vulnerable populations such as children and pregnant women. Finally, there is a need for the development of safer and more sustainable flame retardants to replace PBDEs in consumer products.

合成方法

N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide can be synthesized by the reaction of 3,5-dichloro-4-ethoxybenzoic acid with tert-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography or recrystallization.

科学研究应用

N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide has been widely used as a model compound to study the toxicity and environmental fate of PBDEs. It has been shown to have various toxic effects on different organisms, including developmental and reproductive toxicity, neurotoxicity, and endocrine disruption. N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide has also been detected in various environmental matrices, such as air, water, soil, and sediment, and has been found to bioaccumulate in organisms.

属性

产品名称 |

N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide |

|---|---|

分子式 |

C13H17Cl2NO2 |

分子量 |

290.18 g/mol |

IUPAC 名称 |

N-tert-butyl-3,5-dichloro-4-ethoxybenzamide |

InChI |

InChI=1S/C13H17Cl2NO2/c1-5-18-11-9(14)6-8(7-10(11)15)12(17)16-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,17) |

InChI 键 |

VYACDKNJIPFDTH-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1Cl)C(=O)NC(C)(C)C)Cl |

规范 SMILES |

CCOC1=C(C=C(C=C1Cl)C(=O)NC(C)(C)C)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B302940.png)

![2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid](/img/structure/B302942.png)

![4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B302944.png)

![N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B302945.png)

![N-{2-methoxy-5-[(2-propylpentanoyl)amino]phenyl}-2-furamide](/img/structure/B302947.png)

![N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B302948.png)

![2-[(5-Bromo-2-methoxybenzoyl)amino]-5-chlorobenzoic acid](/img/structure/B302949.png)

![5-Bromo-2-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B302950.png)

![N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-3-methylbutanamide](/img/structure/B302954.png)

![N-(4-{3-[4-(methylsulfanyl)phenyl]acryloyl}phenyl)butanamide](/img/structure/B302955.png)